4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone
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Overview
Description
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is a complex organic compound that features a piperazine ring bonded to a cyclopropyl ketone group, with a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.
Cyclopropyl Ketone Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclopropyl ketone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl 4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl ketone
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is unique due to its combination of a piperazine ring, a cyclopropyl ketone group, and a highly substituted pyridine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3O/c15-11-7-10(14(16,17)18)8-19-12(11)20-3-5-21(6-4-20)13(22)9-1-2-9/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSMQVNSBZUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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